ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]alaninate
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Overview
Description
ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)PROPANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a benzothiophene core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)PROPANOATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate amine under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Coupling with Phenoxyacetic Acid: The final step involves coupling the benzothiophene intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study the biological pathways involving benzothiophene derivatives.
Pharmaceuticals: Its potential bioactivity suggests it could be developed into a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)PROPANOATE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiophene core may bind to these targets, modulating their activity and leading to the desired biological effect. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-METHOXYACETAMIDO)PROPANOATE
- ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-CHLOROACETAMIDO)PROPANOATE
Uniqueness
The presence of the phenoxyacetic acid moiety in ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENOXYACETAMIDO)PROPANOATE distinguishes it from similar compounds. This moiety can enhance the compound’s ability to interact with specific biological targets, potentially leading to unique biological activities.
Properties
Molecular Formula |
C22H24F3N3O5S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate |
InChI |
InChI=1S/C22H24F3N3O5S/c1-2-32-20(31)21(22(23,24)25,27-16(29)12-33-13-8-4-3-5-9-13)28-19-17(18(26)30)14-10-6-7-11-15(14)34-19/h3-5,8-9,28H,2,6-7,10-12H2,1H3,(H2,26,30)(H,27,29) |
InChI Key |
HEPAUYUIXJCYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)N)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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